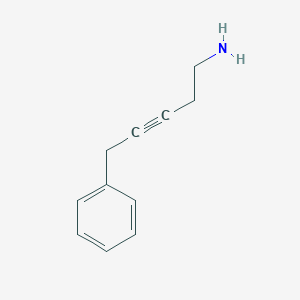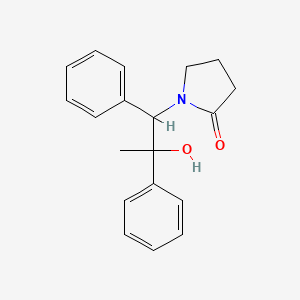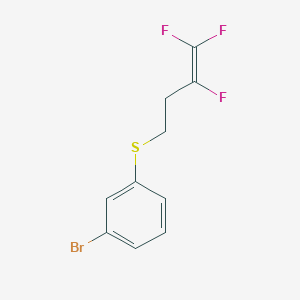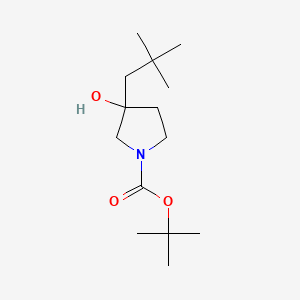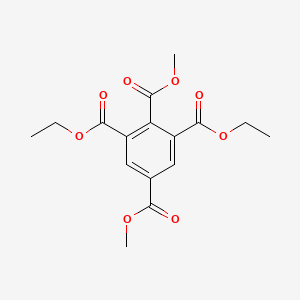
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate is an organic compound with a complex structure It belongs to the class of aromatic esters, characterized by the presence of multiple ester groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate typically involves the esterification of the corresponding tetracarboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an excess of ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylic acid.
Reduction: Formation of 1,3-diethyl 2,5-dimethyl benzene-1,2,3,5-tetraol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its activity.
類似化合物との比較
Similar Compounds
1,3-Diethylbenzene: A simpler aromatic compound with two ethyl groups attached to the benzene ring.
1,3-Dimethylbenzene:
1,3-Diethyl 2,5-dimethylbenzene: A related compound with similar substituents but lacking the ester groups.
Uniqueness
1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate is unique due to the presence of four ester groups, which significantly influence its chemical reactivity and potential applications. The combination of ethyl and methyl groups further adds to its distinct properties compared to other similar compounds.
特性
CAS番号 |
920751-82-2 |
|---|---|
分子式 |
C16H18O8 |
分子量 |
338.31 g/mol |
IUPAC名 |
1-O,3-O-diethyl 2-O,5-O-dimethyl benzene-1,2,3,5-tetracarboxylate |
InChI |
InChI=1S/C16H18O8/c1-5-23-14(18)10-7-9(13(17)21-3)8-11(15(19)24-6-2)12(10)16(20)22-4/h7-8H,5-6H2,1-4H3 |
InChIキー |
YFXAKAPZVKXQQP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1C(=O)OC)C(=O)OCC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

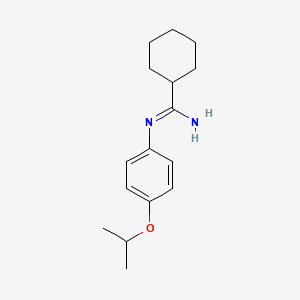
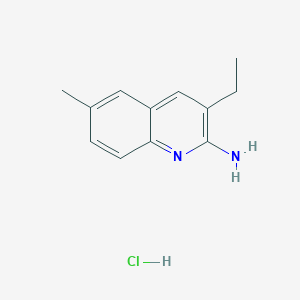
![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
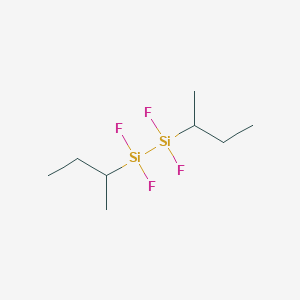
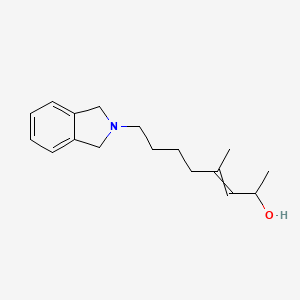
![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)

![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)
